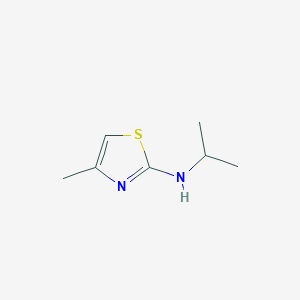
4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually involves identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can often be found in chemical databases .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and access to scientific literature .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, which can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This information can often be found in the scientific literature .Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, etc .Applications De Recherche Scientifique
1. Catalytic Applications
- Thiazolium carbene-based catalysts, including 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine derivatives, are used for the N-formylation and N-methylation of amines using CO2 as the carbon source. This method is significant in pharmaceuticals and natural product synthesis, functioning under ambient conditions (Das et al., 2016).
2. Antimicrobial and Antiproliferative Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds, related to 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine, have been investigated for their biological activities, including antimicrobial and antiproliferative effects. These compounds show potential in DNA protection and antimicrobial activity against various bacterial strains, with some demonstrating cytotoxicity against cancer cell lines (Gür et al., 2020).
3. Corrosion Inhibition
- Thiazole derivatives, structurally similar to 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine, are used in corrosion inhibition studies, particularly for the protection of iron and steel. These studies involve density functional theory (DFT) calculations and molecular dynamics simulations to understand the interactions and inhibition mechanisms (Kaya et al., 2016).
4. Synthetic Applications
- In synthetic chemistry, the structural derivatives of 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine are employed as precursors or intermediates in the preparation of various compounds. This includes their use in drug discovery programs, indicating their versatility and importance in medicinal chemistry (Colella et al., 2018).
5. Spectroscopic and Computational Studies
- Aminothiazole derivatives, including those related to 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine, are studied using spectroscopic and computational methods to understand their electronic and spectroscopic properties. These studies are important for applications in material science and pharmaceuticals (Adeel et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-N-propan-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(2)8-7-9-6(3)4-10-7/h4-5H,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMPXLJQCKPGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2826327.png)
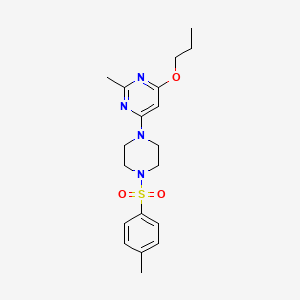
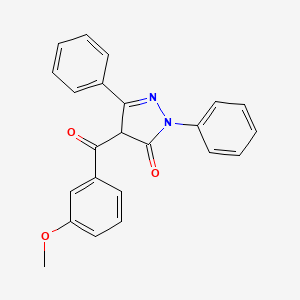

![[1-(2-Fluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B2826334.png)

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2826336.png)
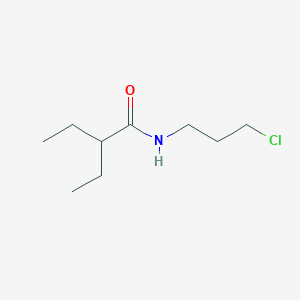
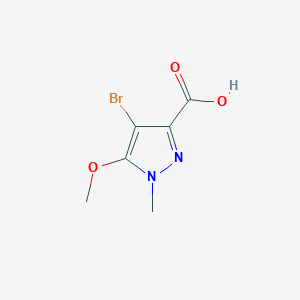
![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2826342.png)

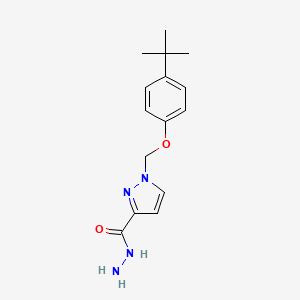
![[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2826348.png)